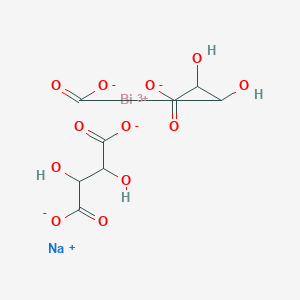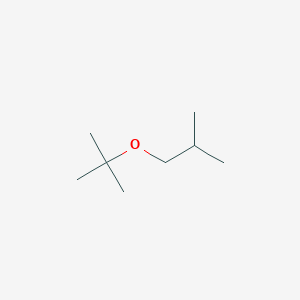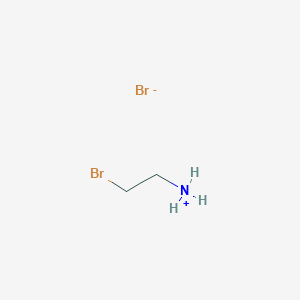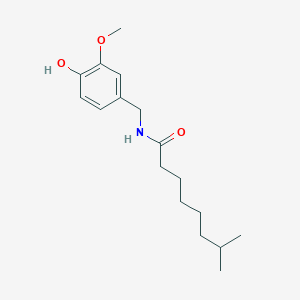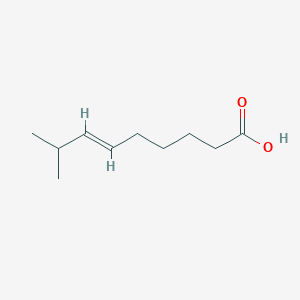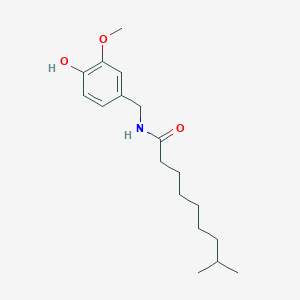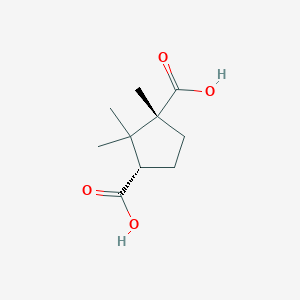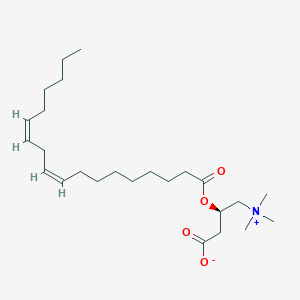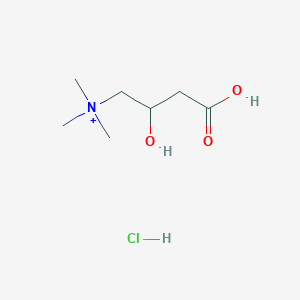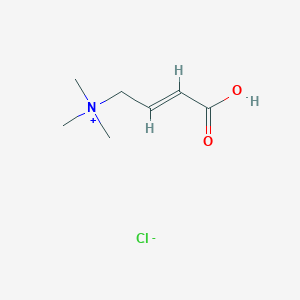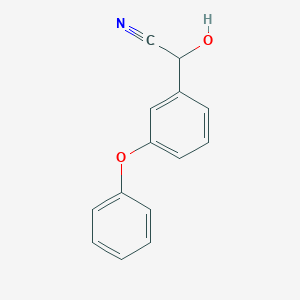
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Descripción general
Descripción
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a natural product found in Streptomyces aureus . It has a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol .
Synthesis Analysis
The preparation of pure (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile from the racemic form of this 2-hydroxyacetonitrile has been described . The resolution process is based on differences in physical properties of two diastereoisomeric ethers .Molecular Structure Analysis
The IUPAC name of the compound is 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI code is 1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H . The Canonical SMILES is C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O .Chemical Reactions Analysis
3-Phenoxyphenylacetonitrile is a useful compound in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere, under -20°C . The physical form can be liquid, solid, or semi-solid .Aplicaciones Científicas De Investigación
1. Biodegradation of Pesticides
- Application Summary: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a product of the hydrolysis of the carboxyl ester bond in certain pesticides . It plays a crucial role in the biodegradation of pesticides, which is important for mitigating the negative environmental and health impacts of these chemicals .
- Methods of Application: Microorganisms, including bacteria, fungi, and algae, can degrade pesticides . The 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, an enzyme that converts cyanhydrin groups to aldehydes . After that, the PBAld can be converted to 3-phenoxybenzoic acid (PBAc) by the action of an aldehyde dehydrogenase, which oxidizes aldehydes to the corresponding carboxylic acid .
- Results or Outcomes: The biodegradation process helps to mitigate the negative effects of pesticides. The degradative properties of microorganisms could be fully exploited using advances in genetic engineering and biotechnology, paving the way for more effective bioremediation strategies, new technologies, and novel applications .
2. Synthesis of Pyrethroid Insecticides
- Application Summary: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile derivatives are components of pyrethroid insecticides . The synthesis of these derivatives is important for the production of these insecticides.
- Methods of Application: The synthesis of (S)-2-hydroxy-(3-phenoxyphenyl)acetonitrile derivatives is achieved by the asymmetric addition of three different cyanide sources to 3-phenoxybenzaldehyde .
- Results or Outcomes: The successful synthesis of these derivatives contributes to the production of pyrethroid insecticides .
3. Preparation of Pyrimidine Derivatives
- Application Summary: 3-Phenoxyphenylacetonitrile, which can be derived from 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, is used in the preparation of pyrimidine derivatives . These derivatives act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids .
- Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve organic synthesis techniques .
- Results or Outcomes: The successful synthesis of these pyrimidine derivatives contributes to the development of new inhibitors for NAPE-PLD, which could have potential therapeutic applications .
4. Environmental Testing
- Application Summary: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile can be used as a reference standard in environmental testing . This is important for monitoring the presence and degradation of certain pesticides in the environment .
- Methods of Application: The compound is used as a reference standard in analytical methods such as gas chromatography or mass spectrometry to identify and quantify its presence in environmental samples .
- Results or Outcomes: The use of this compound as a reference standard helps in the accurate detection and quantification of pesticides in the environment, contributing to environmental monitoring and protection efforts .
5. Preparation of Pyrimidine Derivatives
- Application Summary: 3-Phenoxyphenylacetonitrile, which can be derived from 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, is used in the preparation of pyrimidine derivatives . These derivatives act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids .
- Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve organic synthesis techniques .
- Results or Outcomes: The successful synthesis of these pyrimidine derivatives contributes to the development of new inhibitors for NAPE-PLD, which could have potential therapeutic applications .
6. Reference Standard in Environmental Testing
- Application Summary: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile can be used as a reference standard in environmental testing . This is important for monitoring the presence and degradation of certain pesticides in the environment .
- Methods of Application: The compound is used as a reference standard in analytical methods such as gas chromatography or mass spectrometry to identify and quantify its presence in environmental samples .
- Results or Outcomes: The use of this compound as a reference standard helps in the accurate detection and quantification of pesticides in the environment, contributing to environmental monitoring and protection efforts .
Safety And Hazards
Propiedades
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885773 | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
CAS RN |
39515-47-4, 61826-76-4, 52315-06-7 | |
| Record name | α-Cyano-3-phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenoxybenzaldehyde cyanohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-phenoxyphenyl)glycolonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

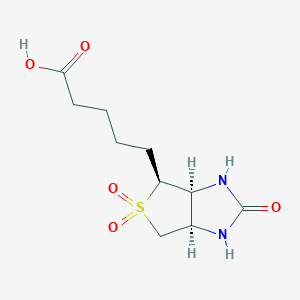
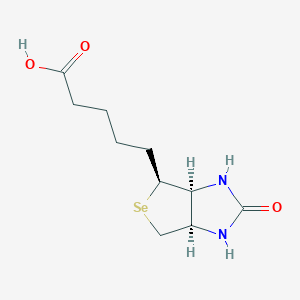
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
